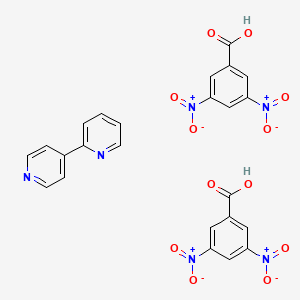
3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine: is an organic compound that combines the structural features of 3,5-dinitrobenzoic acid and 2-pyridin-4-ylpyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of Benzoic Acid: 3,5-Dinitrobenzoic acid is synthesized by nitrating benzoic acid using a mixture of sulfuric acid and nitric acid. The reaction typically involves heating benzoic acid with concentrated sulfuric acid and adding nitric acid slowly to control the reaction rate.
Complexation with 2-Pyridin-4-ylpyridine: The synthesized 3,5-dinitrobenzoic acid can be further reacted with 2-pyridin-4-ylpyridine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation Products: Various oxidized derivatives of 3,5-dinitrobenzoic acid.
Reduction Products: Amino derivatives of 3,5-dinitrobenzoic acid.
Substitution Products: Substituted derivatives of 3,5-dinitrobenzoic acid with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Analytical Chemistry: It is used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine.
Biology and Medicine:
Antifungal and Antimicrobial Activities: The compound and its derivatives have shown potential antifungal and antimicrobial activities, making them candidates for pharmaceutical applications.
Industry:
Wirkmechanismus
The mechanism of action of 3,5-dinitrobenzoic acid and its derivatives involves interactions with biological molecules and cellular pathways. For example, the antifungal activity of its derivatives is attributed to their ability to interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzoic Acid: Another nitro-substituted benzoic acid used in similar applications but with different chemical properties.
3-Nitrobenzoic Acid: A compound with a single nitro group, used in various chemical reactions and applications.
Uniqueness: 3,5-Dinitrobenzoic acid is unique due to the presence of two nitro groups, which significantly enhance its reactivity and acidity compared to mono-nitrobenzoic acids. This makes it more suitable for specific applications such as corrosion inhibition and complexation with metal ions .
Eigenschaften
CAS-Nummer |
477760-88-6 |
|---|---|
Molekularformel |
C24H16N6O12 |
Molekulargewicht |
580.4 g/mol |
IUPAC-Name |
3,5-dinitrobenzoic acid;2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C7H4N2O6/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;2*1-3H,(H,10,11) |
InChI-Schlüssel |
ZRBBQDNDASBMAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=NC=C2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
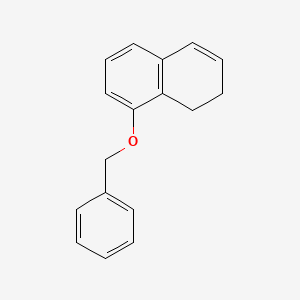
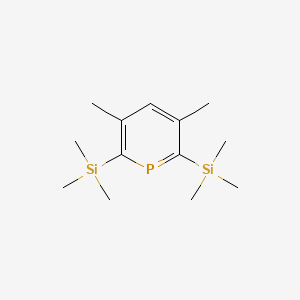
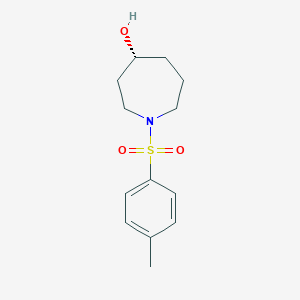

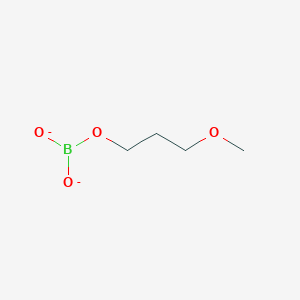
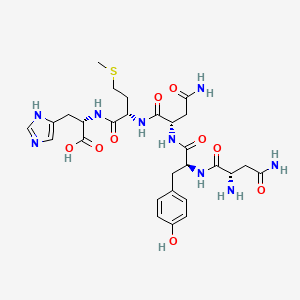
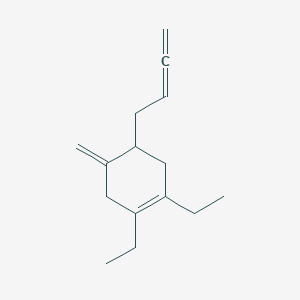
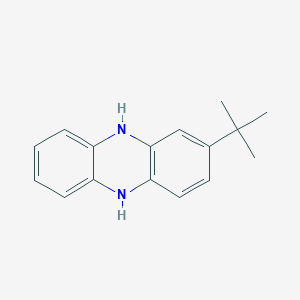
![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
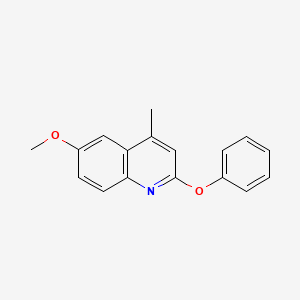
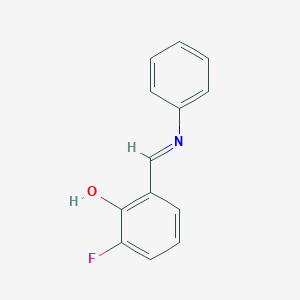
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
